ethyl 4-{[(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetyl]amino}benzoate
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Overview
Description
Ethyl 4-{[(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetyl]amino}benzoate is a complex organic compound with a molecular formula of C21H18N2O5S. This compound is characterized by its unique structure, which includes a naphtho[1,8-cd]isothiazole ring system with a dioxido functional group, an acetyl group, and an ethyl ester of benzoic acid. It is primarily used in scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetyl]amino}benzoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the naphtho[1,8-cd]isothiazole ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the dioxido functional group: This is achieved through oxidation reactions using oxidizing agents such as hydrogen peroxide or peracids.
Acetylation: The acetyl group is introduced via acetylation reactions using acetic anhydride or acetyl chloride.
Esterification: The final step involves the esterification of benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the ester group.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, peracids.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Ethyl 4-{[(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-{[(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to enzymes or receptors: Modulating their activity.
Interfering with cellular processes: Such as DNA replication or protein synthesis.
Inducing oxidative stress: Leading to cell damage or death.
Comparison with Similar Compounds
Ethyl 4-{[(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetyl]amino}benzoate can be compared with other similar compounds, such as:
Ethyl 4-{[(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)propanoyl]amino}benzoate: Differing by the presence of a propanoyl group instead of an acetyl group.
4-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)butanamide: Featuring a butanamide group instead of an ethyl ester.
Properties
IUPAC Name |
ethyl 4-[[2-(2,2-dioxo-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5S/c1-2-28-21(25)15-9-11-16(12-10-15)22-19(24)13-23-17-7-3-5-14-6-4-8-18(20(14)17)29(23,26)27/h3-12H,2,13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEUEJVTRASPKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC4=C3C(=CC=C4)S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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